Triethylammonium borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylammonium borate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a borate salt formed by the reaction of triethylamine with boric acid. This compound is known for its stability and versatility, making it a valuable reagent in both laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylammonium borate can be synthesized through the reaction of triethylamine with boric acid. The reaction typically involves mixing an aqueous solution of triethylamine with boric acid under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high purity and yield. One common method includes the carbonation of a mixture of triethylamine and water in a pressure reactor. This process reduces carbon dioxide emissions and improves the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylammonium borate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different borate compounds.
Reduction: Reduction reactions can lead to the formation of boron-containing intermediates.
Substitution: It can participate in substitution reactions where the borate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple borate salts to more complex boron-containing compounds .
Wissenschaftliche Forschungsanwendungen
Triethylammonium borate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of triethylammonium borate involves its interaction with various molecular targets. In biological systems, it can act as a buffer, maintaining pH levels and stabilizing proteins and nucleic acids. Its borate ion can also interact with hydroxyl groups, forming stable complexes that are useful in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylammonium bicarbonate: Used as a buffer in chromatography and electrophoresis.
Tetraethylammonium: Known for its use in blocking potassium channels and as a pharmacological research agent.
Uniqueness
Triethylammonium borate stands out due to its stability and versatility. Unlike other borate compounds, it offers a unique combination of buffering capacity and reactivity, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
CAS-Nummer |
68189-03-7 |
---|---|
Molekularformel |
C6H18BNO3 |
Molekulargewicht |
163.03 g/mol |
IUPAC-Name |
boric acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.BH3O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;2-4H |
InChI-Schlüssel |
SRTFLHALJBGRMP-UHFFFAOYSA-N |
Kanonische SMILES |
B(O)(O)O.CCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.